molecular formula C17H12BrNO2S2 B2466980 (5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 307525-04-8

(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2466980
CAS RN: 307525-04-8
M. Wt: 406.31
InChI Key: JXWWKRCXCLTRCA-GDNBJRDFSA-N
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Description

(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H12BrNO2S2 and its molecular weight is 406.31. The purity is usually 95%.
BenchChem offers high-quality (5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Reactions

    • The compound has been involved in Hetero-Diels–Alder reactions, forming various derivatives with potential applications in organic synthesis and medicinal chemistry. For instance, similar thiazolidinones have been used in reactions to yield dimethyl 9-aryl-2-oxo-3,9-dihydro-2H-thiochromeno[2,3-d][1,3]thiazole-5,8-diyldicarbamates (Velikorodov, Shustova, & Kovalev, 2017).
  • Antitumor Activity

    • Studies have indicated that certain derivatives of this compound demonstrate moderate antitumor activity against various human cancer cell lines. This suggests its potential in the development of new anticancer agents. One example includes the evaluation of 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic Acid Esters and Amides for their in vitro antitumor activity (Horishny & Matiychuk, 2021).
  • Pharmacological Evaluation

    • The pharmacological properties of similar thiazolidin-4-one derivatives have been studied, focusing on their potential applications in treating diseases like cancer and HIV. These studies typically involve the synthesis of the compound and subsequent testing for antimicrobial and other activities (Patel et al., 2013).
  • Photodynamic Therapy for Cancer Treatment

    • Research has been conducted on derivatives of this compound for their potential in photodynamic therapy, a method used in treating cancer. These derivatives are explored for their fluorescence properties and singlet oxygen quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
  • Anti-Inflammatory and Antimicrobial Studies

    • Some derivatives have been synthesized and tested for their anti-inflammatory and antimicrobial activities. This shows the compound's potential in developing new pharmaceutical agents for treating various infections and inflammatory conditions (Lingappa et al., 2010).
  • Central Nervous System Penetrability

    • Derivatives of this compound have been investigated for their ability to penetrate the blood-brain barrier, a crucial property for drugs targeting neurological conditions (Rosen et al., 1990).
  • Crystal Structure Analysis

    • The crystal structure of related compounds has been analyzed, providing insights into the molecular configuration and potential interactions with biological targets. This information is valuable in drug design and development (El Ajlaoui et al., 2015).

properties

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2S2/c1-21-14-5-3-2-4-13(14)19-16(20)15(23-17(19)22)10-11-6-8-12(18)9-7-11/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWWKRCXCLTRCA-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

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